Due to the presence of a protected carboxylic acid group (tert-butyl ester) and the difluoro substitution on the diazepane ring, Tert-butyl 6,6-difluoro-1,4-diazepane-1-carboxylate is likely a precursor molecule for the synthesis of other functionalized diazepane compounds. Diazepanes are a class of heterocyclic compounds with potential applications in medicinal chemistry [].
While there is no scientific research readily available, commercial suppliers of Tert-butyl 6,6-difluoro-1,4-diazepane-1-carboxylate suggest it might be involved in undisclosed research areas. Patent literature can sometimes contain information on the use of novel compounds before they are published in the scientific literature. Searching for patents mentioning Tert-butyl 6,6-difluoro-1,4-diazepane-1-carboxylate might reveal potential research applications.
Tert-butyl 6,6-difluoro-1,4-diazepane-1-carboxylate is a synthetic organic compound characterized by the molecular formula and a molecular weight of approximately 236.26 g/mol. This compound features a diazepane ring, which is a seven-membered heterocyclic structure containing two nitrogen atoms. The presence of two fluorine atoms at the 6-position of the diazepane ring significantly influences its chemical properties and biological activity. Tert-butyl 6,6-difluoro-1,4-diazepane-1-carboxylate is commonly used in various chemical applications due to its unique structure and reactivity .
These reactions are crucial for modifying the compound for various applications in medicinal chemistry and materials science .
The synthesis of tert-butyl 6,6-difluoro-1,4-diazepane-1-carboxylate typically involves multi-step organic reactions:
These methods require careful control of reaction conditions to optimize yield and purity .
Tert-butyl 6,6-difluoro-1,4-diazepane-1-carboxylate finds applications in various fields:
Interaction studies involving tert-butyl 6,6-difluoro-1,4-diazepane-1-carboxylate focus on its reactivity with biological macromolecules such as proteins and nucleic acids. Preliminary studies suggest that its fluorinated structure may influence binding affinities and selectivity towards certain targets. Further research is required to elucidate these interactions fully and assess their implications for drug design .
Several compounds share structural similarities with tert-butyl 6,6-difluoro-1,4-diazepane-1-carboxylate. Here are some notable examples:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Tert-butyl 6-fluoro-1,4-diazepane-1-carboxylate | One fluorine atom | Less lipophilic than the difluorinated version |
| 6,6-Dichloro-1,4-diazepane-1-carboxylic acid | Two chlorine atoms | Different halogen effects on biological activity |
| Tert-butyl 5-fluoro-1,4-diazepane-1-carboxylate | Fluorine at position 5 | Potentially different pharmacological profiles |
Tert-butyl 6,6-difluoro-1,4-diazepane-1-carboxylate stands out due to its unique difluorinated structure that enhances its chemical reactivity and potential biological activity compared to these similar compounds .
Diazepanes are seven-membered heterocyclic compounds containing two nitrogen atoms within their ring structure. The 1,4-diazepane isomer, characterized by nitrogen atoms at positions 1 and 4, serves as a foundational scaffold in medicinal and materials chemistry due to its conformational flexibility and ability to mimic peptide backbones. Diazepanes are classified based on saturation and substitution patterns:
Table 1: Key Diazepane Isomers and Their Applications
Fluorinated N-heterocycles are pivotal in drug discovery due to fluorine’s electronegativity, small atomic radius, and ability to modulate pharmacokinetics. Key effects include:
For example, 59% of FDA-approved drugs contain nitrogen heterocycles, with fluorinated variants showing superior efficacy in antiviral and anticancer agents.
The synthesis of 1,4-diazepanes dates to the mid-20th century, driven by the discovery of benzodiazepines like diazepam (Valium®) in 1963. Early methods relied on cyclocondensation of diamines with carbonyl compounds, but modern strategies employ:
The advent of fluorinated diazepanes, such as tert-butyl 6,6-difluoro-1,4-diazepane-1-carboxylate, reflects advancements in stereoselective fluorination methodologies.
This compound ($$C{10}H{18}F2N2O_2$$) exemplifies the integration of fluorine into diazepane scaffolds for pharmaceutical applications. Key features include:
Table 2: Synthetic Applications of Tert-Butyl 6,6-Difluoro-1,4-Diazepane-1-Carboxylate
| Application | Role | Reference |
|---|---|---|
| Peptide mimetics | Conformationally restricted backbone | |
| Radiopharmaceuticals | Chelating agent for ^68^Ga/^177^Lu | |
| Kinase inhibitor precursors | Core structure for PKC modulators |
The compound’s synthesis typically involves:
Tert-butyl 6,6-difluoro-1,4-diazepane-1-carboxylate represents a specialized heterocyclic compound belonging to the diazepane family, characterized by its seven-membered ring structure containing two nitrogen atoms positioned at the 1- and 4-positions [1] [2]. This compound features distinctive fluorine substitution at the 6-position and a tert-butyl carboxylate protecting group, making it a valuable synthetic intermediate in medicinal chemistry applications [3].
The molecular formula of tert-butyl 6,6-difluoro-1,4-diazepane-1-carboxylate is established as C₁₀H₁₈F₂N₂O₂, with a molecular weight of 236.26 g/mol [1] [2]. The compound exhibits a monoisotopic mass of 236.133634 Da, as documented in chemical databases [3]. The structural representation encompasses a seven-membered diazepane ring with two fluorine atoms geminal substitution at the 6-position and a tert-butyl carboxylate functional group attached to the N-1 nitrogen atom [1].
Table 1: Fundamental Molecular Properties
| Property | Value | Reference Source |
|---|---|---|
| Molecular Formula | C₁₀H₁₈F₂N₂O₂ | [1] [2] |
| Molecular Weight | 236.26 g/mol | [1] [2] |
| Monoisotopic Mass | 236.133634 Da | [3] |
| Exact Mass | 236.13400 Da | [4] |
| Polar Surface Area | 41.57 Ų | [2] [4] |
| LogP Value | 1.462-1.72870 | [2] [4] |
The simplified molecular input line entry system representation is documented as CC(C)(C)OC(=O)N1CCNCC(F)(F)C1, providing a standardized format for computational chemistry applications [1] [5]. The compound maintains a solid or semi-solid physical form under standard conditions, with storage requirements typically maintained at 2-8°C in dark, dry conditions [1].
The stereochemical characteristics of tert-butyl 6,6-difluoro-1,4-diazepane-1-carboxylate are fundamentally influenced by the seven-membered diazepane ring system, which exhibits significant conformational flexibility [6] [7]. Research on related 1,4-diazepane systems demonstrates that these seven-membered rings adopt multiple conformational states, including chair and twist-boat configurations [7] [8].
The presence of geminal difluorine substitution at the 6-position introduces substantial electronic and steric effects that influence the overall molecular conformation [9]. Computational studies on similar diazepane derivatives indicate that the seven-membered ring undergoes pseudorotational motion, with energy barriers typically ranging from 10-20 kcal/mol for ring inversion processes [10] [6]. The diazepane ring in this compound is expected to exhibit boat-like conformations similar to those observed in related benzodiazepine systems [10].
Table 2: Conformational Characteristics of Related Diazepane Systems
| Ring System | Preferred Conformation | Energy Barrier (kcal/mol) | Reference |
|---|---|---|---|
| 1,4-Diazepane | Boat/Twist-boat | 10.9-17.6 | [10] |
| Diazepane derivatives | Chair/Boat | Variable | [7] [8] |
| Seven-membered rings | Chair/Twist-boat | 9.4 | [11] |
The incorporation of the tert-butyl carboxylate group at the N-1 position provides conformational constraint through steric hindrance, potentially stabilizing specific ring conformations [12] [13]. Nuclear magnetic resonance spectroscopy studies on analogous compounds suggest that the rotational barrier for carbamate groups in diazepane systems ranges from 11.93 to 13.86 kcal/mol [6].
Tert-butyl 6,6-difluoro-1,4-diazepane-1-carboxylate is systematically catalogued across multiple chemical databases with the Chemical Abstracts Service registry number 1166820-07-0 [1] [2] [3]. The International Union of Pure and Applied Chemistry name is consistently reported as tert-butyl 6,6-difluoro-1,4-diazepane-1-carboxylate across major chemical repositories [1] [2].
Table 3: Chemical Database Identifiers
| Database System | Identifier | Classification |
|---|---|---|
| Chemical Abstracts Service Number | 1166820-07-0 | [1] [2] [3] |
| MDL Number | MFCD17015572 | [1] [2] [4] |
| InChI Key | QELRSCXQUXCUED-UHFFFAOYSA-N | [1] [14] |
| ChemSpider ID | 28294754 | [3] |
| PubChem CID | Not specifically identified | [15] |
The International Chemical Identifier string is documented as 1S/C10H18F2N2O2/c1-9(2,3)16-8(15)14-5-4-13-6-10(11,12)7-14/h13H,4-7H2,1-3H3, providing unambiguous structural identification for computational applications [1] [14]. The compound is classified under the broader category of carbamate-protected diazepanes, specifically within the subset of fluorinated heterocyclic compounds [2] [16].
The European Community number and other regulatory identifiers remain limited in availability, reflecting the specialized research nature of this compound [17]. Database classifications consistently position this molecule within the seven-membered heterocyclic compounds containing nitrogen atoms, with specific subcategorization under fluorinated diazepanes [2] [3].
Comparative structural analysis reveals significant relationships between tert-butyl 6,6-difluoro-1,4-diazepane-1-carboxylate and other diazepane derivatives, particularly in terms of substitution patterns and protecting group strategies [19]. The parent 1,4-diazepane system serves as the foundational scaffold, with molecular formula C₅H₁₂N₂ and molecular weight 100.16 g/mol [20].
Table 4: Structural Comparison of Related Diazepane Compounds
| Compound Name | Molecular Formula | Key Structural Features | Molecular Weight |
|---|---|---|---|
| Tert-butyl 1,4-diazepane-1-carboxylate | C₁₀H₂₀N₂O₂ | BOC protection, no substitution | 200.28 g/mol [20] |
| Tert-butyl 6-methyl-1,4-diazepane-1-carboxylate | C₁₁H₂₂N₂O₂ | BOC protection, methyl at 6-position | 214.30 g/mol [21] |
| Tert-butyl 6,6-dimethyl-1,4-diazepane-1-carboxylate | C₁₂H₂₄N₂O₂ | BOC protection, dimethyl at 6-position | 228.33 g/mol [22] |
| Tert-butyl(R)-6,6-difluoro-2-methyl-1,4-diazepane-1-carboxylate | C₁₁H₂₀F₂N₂O₂ | BOC protection, difluoro at 6, methyl at 2 | 250.29 g/mol [23] |
The substitution pattern at the 6-position demonstrates significant influence on molecular properties, with fluorine substitution providing enhanced lipophilicity compared to hydrogen or methyl substituents [19]. The difluoro substitution in the target compound creates a unique electronic environment that distinguishes it from mono-substituted analogs such as tert-butyl 6-fluoro-1,4-diazepane-1-carboxylate [24].
Comparative analysis with tert-butyl 6-fluoro-6-methyl-1,4-diazepane-1-carboxylate (molecular formula C₁₁H₂₁FN₂O₂, molecular weight 232.299 g/mol) reveals the electronic effects of geminal difluorine versus mixed fluoro-methyl substitution [19]. The presence of two fluorine atoms at the same carbon center creates distinct steric and electronic properties compared to asymmetric substitution patterns [19].
Research findings indicate that the tert-butyl carboxylate protecting group represents the standard approach for nitrogen protection in diazepane chemistry, providing acid-labile protection that can be removed under controlled conditions [25] [16]. This protecting group strategy is consistently employed across the diazepane series, enabling synthetic manipulation while maintaining structural integrity [16] [25].
Tert-butyl 6,6-difluoro-1,4-diazepane-1-carboxylate is characterized by its solid to semi-solid physical state at room temperature [1] [2]. The compound presents as a solid or semi-solid substance that may also exist as a lump or liquid under specific conditions [1] [2]. The appearance is described as light yellow to brown in color [3], indicating a range of color variation depending on the purity and storage conditions.
The compound exhibits variable physical forms depending on the supplier and batch conditions. Some commercial preparations describe it as ranging from solid to semi-solid consistency [4], while others note potential liquid characteristics under certain storage conditions [1]. This variability in physical state suggests the compound may have polymorphic characteristics or temperature-dependent phase transitions, though specific phase transition temperatures are not documented in the available literature.
The molecular weight of tert-butyl 6,6-difluoro-1,4-diazepane-1-carboxylate is consistently reported as 236.26 grams per mole [5] [3] [6] [7] [8] [1] [2]. The exact mass is specified as 236.134 atomic mass units [5], providing precise molecular mass information for analytical applications.
| Parameter | Value | Unit |
|---|---|---|
| Molecular Weight | 236.26 | g/mol |
| Exact Mass | 236.134 | amu |
| Molecular Formula | C₁₀H₁₈F₂N₂O₂ | - |
| Polar Surface Area | 41.57 | Ų |
The density of the compound is consistently reported as not available across multiple commercial sources [5] [6] [7], suggesting that comprehensive density measurements have not been established for this compound. This absence of density data represents a significant gap in the physical characterization of this material.
The solubility characteristics of tert-butyl 6,6-difluoro-1,4-diazepane-1-carboxylate are not extensively documented in the available literature. The compound contains both hydrophobic (tert-butyl and fluorinated) and hydrophilic (carbamate) functional groups, suggesting amphiphilic properties that would influence its solubility behavior.
Based on the structural analysis and LogP value of 1.728 [5] [8], the compound demonstrates moderate lipophilicity. The calculated LogP value indicates reasonable solubility in organic solvents while maintaining some degree of water compatibility due to the carbamate functional group.
The topological polar surface area of 41.57 Ų [5] [8] suggests moderate polarity, which would facilitate solubility in polar organic solvents such as alcohols, acetone, and dimethyl sulfoxide. The presence of two fluorine atoms at the 6,6-position of the diazepane ring may enhance solubility in fluorinated solvents while potentially reducing water solubility compared to non-fluorinated analogs.
The storage and stability requirements for tert-butyl 6,6-difluoro-1,4-diazepane-1-carboxylate are well-documented across commercial sources. The compound requires storage at 2-8°C with protection from light [3] [8] [1] [2] [4]. This temperature range indicates the compound is thermally sensitive and may undergo degradation at elevated temperatures.
The requirement for light protection suggests photochemical instability, which is consistent with the presence of the carbamate functional group and the conjugated system within the diazepane ring [3] [8] [1] [2] [4]. The compound should be stored in a sealed, dry environment to prevent moisture-induced degradation [1] [2].
According to safety data sheets, the compound demonstrates chemical stability under specified storage conditions [9]. However, the material exhibits reactivity under certain conditions, particularly when exposed to strong acids or bases that could hydrolyze the carbamate group [10]. The compound should be kept away from incompatible materials and extreme pH conditions to maintain stability.
The chemical reactivity of tert-butyl 6,6-difluoro-1,4-diazepane-1-carboxylate is dominated by the presence of the tert-butyl carbamate protecting group and the difluorinated diazepane ring system. The carbamate functionality serves as a protecting group for the nitrogen atom and can be selectively removed under acidic conditions [11].
The compound can undergo several key transformations:
Deprotection Reactions: The tert-butyl carbamate group can be removed using trifluoroacetic acid or hydrochloric acid treatment, liberating the secondary amine for further functionalization [11].
Nucleophilic Substitution: The unprotected nitrogen atom in the diazepane ring can participate in nucleophilic substitution reactions, allowing for the introduction of various substituents [11].
Fluorine Chemistry: The presence of two fluorine atoms at the 6,6-position creates a unique reactive site that can influence the electronic properties of the molecule and participate in specialized fluorine chemistry reactions [11].
The compound demonstrates hydrogen bonding capabilities with one hydrogen bond donor and three hydrogen bond acceptors [8], facilitating interactions with biological targets and influencing its physicochemical properties.
| Reactivity Parameter | Value | Significance |
|---|---|---|
| Hydrogen Bond Donors | 1 | Moderate hydrogen bonding capability |
| Hydrogen Bond Acceptors | 3 | Enhanced binding potential |
| Rotatable Bonds | 0 | Rigid molecular structure |
| Topological Polar Surface Area | 41.57 Ų | Moderate polarity for membrane permeability |
Irritant